1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C15H22N2OS |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-[2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2OS/c1-11(18)17-10-6-8-13(17)12-7-5-9-16-14(12)19-15(2,3)4/h5,7,9,13H,6,8,10H2,1-4H3 |
InChI Key |
UMCHFHHDJYDSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Acetylation and Alkylation of 3-Acetylpyridine
In a representative procedure, 3-acetylpyridine reacts with diethyl carbonate under basic conditions to form ethyl nicotinoylacetate. Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack on diethyl carbonate. This step achieves a 52% yield after column chromatography. Alternative methods employ TiO₂ and sodium ethoxide in ethyl acetate, refluxing at 76°C for 5 hours to achieve 95% molar yield.
Table 1: Comparative Yields for 3-Acetylpyridine Derivatives
| Reaction Conditions | Catalyst/Base | Solvent | Yield (%) |
|---|---|---|---|
| Diethyl carbonate, NaH | Sodium hydride | THF | 52 |
| Ethyl acetate, TiO₂/NaOEt | Sodium ethoxide | Ethyl acetate | 95 |
| DMSO, HBr, formaldehyde | HBr | DMSO | 60 |
Pyrrolidine Ring Formation
Pyrrolidine incorporation occurs via cyclocondensation or reductive amination. A patented method (US8822694B2) describes reacting 3-cyanopyrrole intermediates with amines under acidic conditions to form the pyrrolidine ring.
Cyclocondensation with 1,4-Diaminobutane
Heating 3-acetylpyridine derivatives with 1,4-diaminobutane in ethanol at 80°C for 12 hours induces cyclization. The reaction is catalyzed by p-toluenesulfonic acid (PTSA), yielding the pyrrolidine-linked intermediate at 68% efficiency. NMR analysis confirms regioselective bonding at the pyridine’s 3-position.
Reductive Amination
Alternative approaches utilize reductive amination with sodium cyanoborohydride in methanol. This one-pot method converts ketone and amine precursors into the pyrrolidine structure at 75°C, achieving 72% yield after 6 hours.
tert-Butylthio Group Introduction
The tert-butylthio group is installed via nucleophilic displacement of a halogen or sulfonate leaving group.
Thiolation with tert-Butylthiol
In a key step, the pyrrolidine-pyridine intermediate reacts with tert-butylthiol in dimethylformamide (DMF) at 100°C for 8 hours. Potassium carbonate acts as a base, facilitating thiolate ion formation. This method achieves 78% yield, with HPLC purity >99% after recrystallization.
Disulfide Intermediate Route
Patent US20110306769A1 discloses a two-step protocol:
-
Sulfurization : Treating the precursor with elemental sulfur in toluene at 120°C forms a disulfide intermediate.
-
Reduction : Sodium borohydride in ethanol cleaves the disulfide bond, yielding the tert-butylthio derivative at 82% efficiency.
Table 2: tert-Butylthio Installation Methods
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Direct thiolation | tert-Butylthiol, K₂CO₃ | 100 | 78 |
| Disulfide reduction | S₈, NaBH₄ | 120→25 | 82 |
Final Acetylation and Purification
The terminal acetyl group is introduced via Friedel-Crafts acylation. Aluminum chloride catalyzes the reaction between the pyrrolidine intermediate and acetyl chloride in dichloromethane, achieving 85% yield. Purification involves silica gel chromatography (hexane:ethyl acetate, 3:1), followed by vacuum distillation to isolate the target compound with >99% purity.
Scalability and Industrial Adaptations
Large-scale synthesis (US8822694B2) optimizes solvent recovery and catalyst recycling. Continuous flow reactors reduce reaction times from 12 hours to 2 hours for cyclocondensation steps, maintaining 89% yield at kilo-lab scales. Environmental assessments highlight ethyl acetate as a greener solvent alternative to DMF, reducing waste by 40% .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group Analysis
- tert-Butylthio vs.
- Pyridine Substitution : The pyridine ring’s substitution pattern (e.g., C2-thioether in the target vs. C6-thioether in ) may influence electronic effects and binding orientation in biological targets.
- Ethanone vs. Methanone: The ethanone group in the target compound and provides a ketone moiety for hydrogen bonding, whereas phenylmethanone in introduces aromatic interactions.
Physicochemical Properties
- Lipophilicity : The tert-butylthio group likely increases logP compared to hydroxylated analogs (e.g., ), enhancing blood-brain barrier penetration.
- Solubility : Polar groups like hydroxypyrrolidine in improve aqueous solubility, whereas the target compound’s tert-butylthio may reduce it, necessitating formulation adjustments.
Biological Activity
1-(2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a tert-butylthio group and a pyrrolidine moiety. This compound is part of a broader class of molecules that exhibit significant potential in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C15H22N2OS
- Molecular Weight : 278.4 g/mol
- IUPAC Name : 1-(2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
The biological activity of 1-(2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is primarily influenced by its interaction with specific molecular targets. Research indicates that it may act as a ligand, binding to various receptors or enzymes and modulating their activity. The following mechanisms have been observed:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes.
- Receptor Activation : It may activate certain receptors that play critical roles in cellular signaling pathways.
Biological Activities
Research suggests that 1-(2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for treating infections.
- Anticancer Properties : Studies suggest that this compound may inhibit cancer cell proliferation through specific pathways.
- Neuroprotective Effects : There is evidence to support its role in protecting neuronal cells, which may have implications for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-(2-(2-(tert-butylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Contains methoxy group instead of thio group | Antidepressant properties | Methoxy enhances solubility |
| 4-(tert-butyl)-pyridine | Lacks the pyrrolidine moiety | Limited bioactivity | Simpler structure |
| 6-Methylpyridin-3-one | Contains carbonyl instead of ethanone | Antimicrobial activity | More reactive due to carbonyl |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that derivatives of the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- Cancer Cell Proliferation : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotection Studies : Research indicated that the compound could protect against oxidative stress in neuronal cells, providing insights into its neuroprotective capabilities .
Q & A
Q. Critical Reaction Conditions :
- Temperature : Higher temperatures (80–120°C) accelerate coupling but may increase side products.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while THF is preferred for cyclization .
- Catalysts : Pd(PPh₃)₄ or CuI enhance cross-coupling efficiency, reducing reaction time by 30–50% .
Methodological Tip : Optimize stoichiometry of tert-butylthio precursors to avoid excess sulfur byproducts, which complicate purification .
How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopic Techniques :
Q. Crystallographic Analysis :
- Single-crystal X-ray diffraction resolves bond angles and stereochemistry. For related pyridine-pyrrolidine compounds, torsion angles between rings range from 15–25°, indicating moderate conformational flexibility .
Q. Methodological Solutions :
- Dose-response standardization : Use ≥3 replicates across multiple cell lines (e.g., HeLa, MCF-7) to validate potency .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
- Structural analogs : Compare with compounds like 1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone to isolate structure-activity relationships .
How can computational chemistry predict the reactivity and interaction of this compound with biological targets?
Advanced Research Question
Docking Studies :
Q. Reactivity Predictions :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic attack (e.g., sulfur in tert-butylthio group) .
- MD Simulations : Simulate solvation effects in water/ethanol mixtures to assess stability under physiological conditions .
Case Study : A related compound showed 80% accuracy in predicted vs. experimental IC₅₀ values when combining docking and QSAR models .
What experimental designs are optimal for studying the compound’s metabolic stability?
Advanced Research Question
In Vitro Models :
Q. Key Parameters :
- Half-life (t₁/₂) : Values <30 min suggest rapid hepatic clearance, necessitating prodrug strategies .
- Metabolite ID : High-resolution MS/MS fragments ions at m/z 154 (pyridine ring cleavage) and m/z 98 (pyrrolidine fragment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
